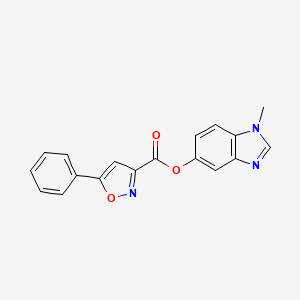

1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate

Description

1-Methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate is a heterocyclic compound combining a benzodiazole (likely a benzimidazole derivative) and a 1,2-oxazole moiety. The benzodiazole ring system is methylated at the N1 position, while the oxazole ring is substituted with a phenyl group at C5 and a carboxylate ester at C2.

Structural characterization would rely on X-ray crystallography (using programs like SHELXL ) to resolve conformational features such as ring puckering and intermolecular interactions .

Properties

IUPAC Name |

(1-methylbenzimidazol-5-yl) 5-phenyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c1-21-11-19-14-9-13(7-8-16(14)21)23-18(22)15-10-17(24-20-15)12-5-3-2-4-6-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJALOVMMBQFJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and oxazole intermediates separately, followed by their coupling under specific conditions. For instance, the benzodiazole moiety can be synthesized via cyclization reactions involving ortho-diamines and carboxylic acids. The oxazole ring can be formed through cyclodehydration of β-hydroxy amides using reagents like DAST or Deoxo-Fluor .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, automated synthesis platforms, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or oxazole rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The benzodiazole and oxazole rings can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs .

Comparison with Similar Compounds

5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole

Key Differences :

- Ring Systems : The compared compound features a 1,2,4-oxadiazole core (vs. 1,2-oxazole in the target compound) and a benzotriazole substituent (vs. benzodiazole). The oxadiazole has two nitrogen atoms in the ring, enhancing aromatic stability compared to the single nitrogen in 1,2-oxazole .

- Substituent Linkage : The benzotriazole is connected via a methylene (-CH2-) bridge, whereas the target compound’s benzodiazole is directly ester-linked to the oxazole. This affects molecular flexibility and electronic conjugation.

- Crystallographic Data : The dihedral angle between the benzotriazole and oxadiazole rings is 80.2°, indicating near-orthogonal orientation . By contrast, the target compound’s ester linkage may enforce a different dihedral angle, influencing packing efficiency and solubility.

Table 1: Structural and Physicochemical Comparison

Methyl 3-Phenyl-1,2,4-oxadiazole-5-carboxylate

Key Differences :

- Functional Groups : This analog lacks the benzodiazole moiety entirely, replacing it with a methyl ester. The absence of the fused benzodiazole ring reduces molecular complexity and likely alters pharmacokinetic properties .

- Electronic Effects: The 1,2,4-oxadiazole ring (vs.

Structural and Conformational Insights

- Ring Puckering : The target compound’s benzodiazole ring may exhibit puckering deviations from planarity, as described by Cremer and Pople’s coordinates . Computational modeling or crystallography would be required to quantify this.

- Intermolecular Interactions : Similar to the benzotriazole-oxadiazole analog , weak hydrogen bonds (C–H⋯O/N) likely stabilize the crystal lattice, though steric effects from the phenyl group could reduce packing efficiency.

Implications for Drug Design

- Bioactivity Potential: The benzodiazole-oxazole scaffold may mimic purine bases, enabling interactions with enzymes or receptors. However, replacing benzotriazole with benzodiazole could alter toxicity profiles .

- Synthetic Accessibility : The ester linkage in the target compound may offer a handle for further derivatization (e.g., hydrolysis to carboxylic acid), enhancing modularity compared to methylene-linked analogs .

Biological Activity

1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate is a complex organic compound notable for its unique combination of benzodiazole and oxazole moieties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 321.31 g/mol. The structural representation highlights the dual heterocyclic nature of the compound, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzodiazole and oxazole rings can modulate enzyme activity or interfere with nucleic acid processes. For instance:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- DNA Interaction : It can intercalate between DNA base pairs, potentially disrupting replication and transcription processes.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, studies on related benzodiazole derivatives have shown effectiveness against various bacterial strains and fungi. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential activity.

Antiviral Properties

The antiviral potential of this compound has been explored through in vitro studies. Compounds that share similar functional groups have demonstrated the ability to inhibit viral replication by targeting viral enzymes or host cell pathways.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. The mechanism likely involves the inhibition of cancer cell proliferation and induction of apoptosis. For instance, related oxazole derivatives have been shown to activate apoptotic pathways in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential activity against bacteria and fungi | |

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Anticancer Activity

In a study investigating the anticancer properties of benzodiazole derivatives, compounds similar to this compound were tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant activity at low concentrations. The study concluded that modifications to the benzodiazole moiety could enhance efficacy against specific cancer types.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. These include:

- Synthesis of Intermediates : Preparation of benzodiazole and oxazole intermediates through cyclization reactions.

- Coupling Reactions : The final coupling under optimized conditions to yield the target compound.

This compound's unique structural features make it a valuable building block for developing new materials with specific electronic or optical properties.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate?

Answer:

The synthesis of heterocyclic compounds like this typically involves nucleophilic substitution or coupling reactions. A validated approach for analogous structures (e.g., benzotriazole-oxadiazole hybrids) involves:

- Dissolving the benzodiazole precursor in acetonitrile with potassium carbonate as a base.

- Adding a chloromethyl-oxazole derivative under reflux conditions (~10 hours).

- Purification via recrystallization (e.g., ethyl acetate or ethanol) to obtain single crystals for structural analysis .

Key Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Purification Method |

|---|---|---|---|---|

| K₂CO₃ | CH₃CN | Reflux (~80°C) | 10 hr | Recrystallization |

Basic Question: How is the molecular structure of this compound validated experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps include:

- Data collection using a Bruker SMART diffractometer.

- Structure solution via direct methods (SHELXS-97) and refinement with SHELXL-97 .

- Hydrogen atoms are positioned geometrically and refined using a riding model (C–H = 0.93–0.97 Å) .

Typical Crystallographic Parameters:

| Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|---|

| Monoclinic | 10.25 | 12.34 | 8.91 | 95.2 | 1120.5 | 4 |

Advanced Question: How can intermolecular interactions in the crystal lattice inform supramolecular assembly?

Answer:

Weak C–H⋯N hydrogen bonds and π-π stacking often stabilize the crystal lattice. For example:

- A dihedral angle of 80.2° between aromatic systems minimizes steric clashes .

- Graph set analysis (Etter’s formalism) classifies hydrogen-bonding patterns into discrete motifs (e.g., R₂²(8) rings) to predict aggregation behavior .

Hydrogen-Bond Geometry Example:

| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |

|---|---|---|---|---|

| C7–H7⋯N3 | 0.93 | 2.52 | 3.353 | 149.2 |

Advanced Question: What experimental design challenges arise when resolving contradictions between computational and crystallographic data?

Answer:

Discrepancies in bond lengths or angles may stem from:

- Dynamic vs. static disorder in crystals, resolved via SHELXL refinement with PART instructions .

- DFT vs. XRD dihedral angles : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for crystal packing effects .

Example Data Conflict Resolution:

| Parameter | XRD Value | DFT Value | Resolution Strategy |

|---|---|---|---|

| C–N Bond | 1.34 Å | 1.38 Å | Include solvent effects in DFT |

Advanced Question: How can hydrogen-bonding networks be engineered to modulate physicochemical properties?

Answer:

Targeted substitution alters intermolecular interactions:

- Electron-withdrawing groups (e.g., –NO₂) enhance hydrogen-bond acceptor strength.

- Bulky substituents disrupt π-π stacking, reducing melting points .

Design Strategy:

| Modification | Effect on Melting Point | Hydrogen-Bond Strength |

|---|---|---|

| –OCH₃ | ↑ | Moderate |

| –CF₃ | ↓ | Strong |

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

While specific toxicity data are limited, general precautions include:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work under fume hoods to prevent inhalation of fine particles .

Advanced Question: How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Answer:

Key SAR considerations:

- Oxazole ring : Critical for binding to enzymatic active sites (e.g., antipicornaviral targets).

- Benzodiazole moiety : Modulates lipophilicity and membrane permeability .

Bioactivity Optimization Table:

| Substituent | IC₅₀ (μM) | LogP |

|---|---|---|

| –H | 12.3 | 2.1 |

| –Cl | 8.7 | 2.9 |

Advanced Question: What validation metrics ensure reliability in crystallographic refinement?

Answer:

SHELXL outputs include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.